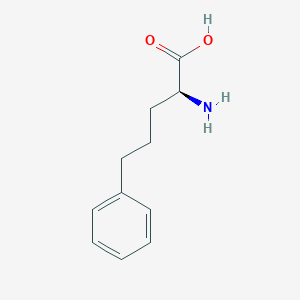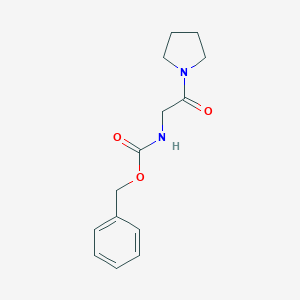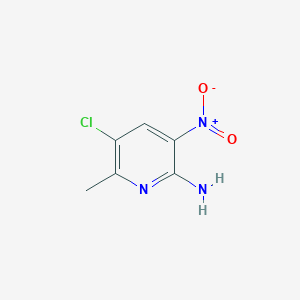
(S)-2-amino-5-phenylpentanoic acid
Vue d'ensemble
Description
(S)-2-amino-5-phenylpentanoic acid, also known as S-Leucine, is an essential amino acid that is found in many proteins and is involved in various biochemical processes. It is a non-polar amino acid that is used in the synthesis of proteins and is involved in the regulation of energy metabolism. It is also known to be involved in the regulation of blood sugar levels, the stimulation of muscle growth, and the regulation of the immune system. In addition, S-Leucine has been studied for its potential therapeutic use in the treatment of certain medical conditions.
Applications De Recherche Scientifique
1. Constituent Amino Acid in AM-Toxins
(S)-2-amino-5-phenylpentanoic acid (App) has been identified as a constituent amino acid in AM-toxins, which are associated with pathogenicity in certain plant diseases. This understanding contributes to the study of plant pathology and the development of resistance strategies against such toxins (Shimohigashi, Lee, & Izumiya, 1976).
2. Inhibition of Nitric Oxide Synthases
This compound has been explored as a lead in designing inhibitors for nitric oxide synthases (NOS). Its role in the inhibition of NOS is significant in understanding and potentially treating conditions related to nitric oxide, such as inflammation and cardiovascular diseases (Ulhaq et al., 1998).
3. HIV-1 Protease Inhibition
Research has shown that isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid are effective in inhibiting HIV-1 protease. This is crucial for the development of therapies against HIV/AIDS (Raju & Deshpande, 1991).
4. Peptide Synthesis
The compound has been utilized in the synthesis of thalassospiramides, peptides with potential pharmacological properties, indicating its role in advancing peptide chemistry and drug discovery (Um et al., 2013).
5. Inhibition of GABA Aminotransferase
This compound has been studied for its role in inhibiting gamma-aminobutyric acid (GABA) aminotransferase, which is significant in the context of neurological disorders and the development of therapeutics for conditions like epilepsy (Silverman & Nanavati, 1990).
6. Enzymatic Inhibition Studies
It has been used in studies related to the inhibition of enzymatic formation of S-adenosyl-L-methionine, shedding light on the biochemical pathways and potential drug targets for various diseases (Coulter, Lombardini, & Talalay, 1974).
7. Development of ELISA for Sulfonamide Antibiotics
The compound has been part of research in developing enzyme-linked immunosorbent assays (ELISA) for detecting sulfonamide antibiotics in milk samples, indicating its role in food safety and pharmacology (Adrián et al., 2009).
8. Carboxyl Protease Inhibitor Synthesis
It has been used in synthesizing analogues of pepstatin, a carboxyl protease inhibitor, which is critical in the study of proteases and the development of protease inhibitors (Rich, Sun, & Ulm, 1980).
9. Stereochemistry and Binding Studies
The compound has been utilized in studies exploring the stereochemistry of binding to HIV-1 protease, contributing to our understanding of molecular interactions and drug design (B. Raju & M. Deshpande, 1991).
10. Broad-Spectrum Antibiotic Development
Research involving (S)-2-amino-5-phenylpentanoic acid has contributed to the development of broad-spectrum antibiotics, playing a critical role in addressing antibiotic resistance (Williams et al., 2003).
Propriétés
IUPAC Name |
(2S)-2-amino-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQZTHUXZWQXOK-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375931 | |
| Record name | (S)-2-amino-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-amino-5-phenylpentanoic acid | |
CAS RN |
62777-25-7 | |
| Record name | (S)-2-amino-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2-Amino-5-phenyl-pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















